1-((6-Bromohexyl)oxy)-3-chlorobenzene
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Overview
Description
1-((6-Bromohexyl)oxy)-3-chlorobenzene is an organic compound with the molecular formula C12H16BrClO It is characterized by a benzene ring substituted with a 3-chloro group and a 1-((6-bromohexyl)oxy) group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((6-Bromohexyl)oxy)-3-chlorobenzene can be synthesized through a multi-step process. One common method involves the reaction of 3-chlorophenol with 6-bromohexanol in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-((6-Bromohexyl)oxy)-3-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Scientific Research Applications
1-((6-Bromohexyl)oxy)-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((6-Bromohexyl)oxy)-3-chlorobenzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromo group can participate in nucleophilic substitution reactions, while the chlorobenzene moiety can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other biomolecules .
Comparison with Similar Compounds
1-((6-Bromohexyl)oxy)-4-methoxybenzene: Similar structure but with a methoxy group instead of a chloro group.
2-((2-((6-Bromohexyl)oxy)ethoxy)methyl)-1,3-dichlorobenzene: Contains additional ethoxy and dichloro groups.
4-((6-Bromohexyl)oxy)-2-hydroxybenzaldehyde: Contains a hydroxy and aldehyde group.
Uniqueness: The presence of both bromo and chloro groups allows for diverse chemical transformations and interactions, making it a versatile compound in organic synthesis and research .
Properties
IUPAC Name |
1-(6-bromohexoxy)-3-chlorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrClO/c13-8-3-1-2-4-9-15-12-7-5-6-11(14)10-12/h5-7,10H,1-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIGIJGRFHKVIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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